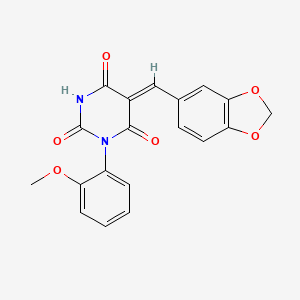![molecular formula C20H23FN4 B4738031 7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4738031.png)
7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Overview
Description
Synthesis Analysis
Synthesis of pyrazolo[1,5-a]pyrimidines, including derivatives similar to our compound of interest, often involves condensation reactions of diketones with hydrazine in alcohol. For example, the synthesis of 3,5-diaryl-1H-pyrazoles, which share structural similarities with our target compound, can be achieved through the condensation of 1,3-diketones with hydrazine in ethanol, as detailed by Wang, Zheng, and Fan (2009)(Wang, Zheng, & Fan, 2009).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives reveals interesting features, such as N–H…N intermolecular hydrogen bonds that join molecules into dimers. X-ray crystal structure analysis provides insights into these molecules' structural characteristics, including tautomeric forms and hydrogen bonding patterns, which are essential for understanding their chemical behavior and reactivity (Wang, Zheng, & Fan, 2009).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines can participate in various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, reactions involving halogenation, alkylation, or the introduction of different functional groups can significantly alter the compound's chemical behavior and potential applications. The reactivity of these compounds under basic conditions or with different reagents can lead to novel derivatives with specific characteristics and activities, such as antimicrobial properties (Panda et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for the practical application and handling of these compounds. These properties can be determined through various analytical techniques, including X-ray diffraction and spectroscopic methods, providing valuable information for the development and optimization of synthesis protocols and for the formulation of these compounds in various applications.
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a]pyrimidines, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and photophysical properties, are influenced by their molecular structure. Studies on substituted pyrazole derivatives, for example, have highlighted the impact of different substituents on the molecule's electronic environment and its implications for chemical reactivity and interactions with biological targets (Alphonsa et al., 2016).
Mechanism of Action
Target of Action
Similar compounds such as pyrimidines and imidazo[1,2-a]pyridines are known to interact with various biological targets
Mode of Action
It’s known that pyrimidine derivatives can act as anion receptors . The compound might interact with its targets through similar mechanisms, but this is speculative and requires further investigation.
Biochemical Pathways
Purines and pyrimidines, which share structural similarities with this compound, are integral to the structure of dna and rna, and play crucial roles in various cellular processes . The compound might affect similar biochemical pathways, but this is speculative and requires further investigation.
Result of Action
Similar compounds such as imidazo[1,2-a]pyridine derivatives have shown promising activity in anticancer studies . The compound might have similar effects, but this is speculative and requires further investigation.
properties
IUPAC Name |
7-(azepan-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4/c1-14-13-18(24-11-5-3-4-6-12-24)25-20(22-14)19(15(2)23-25)16-7-9-17(21)10-8-16/h7-10,13H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSCBLNUALPRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-2-methylphenyl)-1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4737959.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B4737967.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-methoxy-3-(phenoxymethyl)phenyl]acrylamide](/img/structure/B4737981.png)
![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide](/img/structure/B4737984.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethylphenyl)hydrazinecarbothioamide](/img/structure/B4737989.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B4737995.png)
acetate](/img/structure/B4738010.png)
![3-{4-[(diethylamino)sulfonyl]phenyl}-N-ethylpropanamide](/img/structure/B4738017.png)
![methyl 4,5-dimethyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4738022.png)
![6-[(4-chlorobenzyl)thio]-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B4738025.png)
![N-1H-indazol-6-yl-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4738030.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4738034.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4738047.png)
